molecular formula C15H13N3O3 B2921932 N'-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide CAS No. 898356-16-6

N'-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2921932
CAS No.: 898356-16-6
M. Wt: 283.287
InChI Key: ZWEOKEUMRJAXLI-UHFFFAOYSA-N
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Description

N’-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound that features a cyanophenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanophenylamine with 2-(furan-2-yl)ethylamine under controlled conditions to form the desired product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyanophenyl group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the cyanophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, modulating their activity. The furan ring may also play a role in binding to biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-cyanophenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide: Similar structure but with a thiophene ring instead of a furan ring.

    N’-(2-cyanophenyl)-N-[2-(pyridin-2-yl)ethyl]ethanediamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N’-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide is unique due to the presence of both a cyanophenyl group and a furan ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c16-10-11-4-1-2-6-13(11)18-15(20)14(19)17-8-7-12-5-3-9-21-12/h1-6,9H,7-8H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEOKEUMRJAXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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